6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation allows for efficient and rapid production, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The triazole and pyridine rings can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and biological properties.
Scientific Research Applications
6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it useful in the study of various biological processes.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine include:
6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine: This compound contains nitro groups instead of chlorine atoms and exhibits different chemical properties.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group and a different ring structure, leading to distinct biological activities.
Properties
Molecular Formula |
C7H5Cl2N3 |
---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
6,8-dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-5(8)2-12-7(6(4)9)10-3-11-12/h2-3H,1H3 |
InChI Key |
DRCVRZMVYNYSFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=NN2C=C1Cl)Cl |
Origin of Product |
United States |
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